

# Technical Guide: Physical and Chemical Properties of 2-Methylquinoline N-oxide

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## Compound of Interest

Compound Name: 2-Methylquinoline N-oxide

Cat. No.: B090784

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## Introduction

**2-Methylquinoline N-oxide**, also known as quinaldine N-oxide, is a heterocyclic compound of significant interest in medicinal chemistry, organic synthesis, and materials science. As a derivative of quinoline, the introduction of an N-oxide functional group modifies the electronic properties of the ring system, enhancing its biological activity and providing a handle for further chemical modifications.<sup>[1]</sup> This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals, particularly anti-cancer agents, and agrochemicals.<sup>[1]</sup>

Its utility also extends to materials science, where it can be incorporated into polymers to improve thermal stability and mechanical properties.<sup>[1]</sup> In the realm of analytical chemistry, **2-Methylquinoline N-oxide** is employed as a reagent for the detection and quantification of metal ions.<sup>[1]</sup> This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and logical workflows to support research and development activities.

## Physical and Chemical Properties

The fundamental physical and chemical properties of **2-Methylquinoline N-oxide** are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
CAS Number	1076-28-4	[2]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO	[2]
Molecular Weight	159.19 g/mol	[2]
Appearance	White to orange to green powder to crystal	[2]
Melting Point	67 °C	[2]
Boiling Point	315 °C at 760 mmHg	[2]
Density	1.1 g/cm <sup>3</sup>	[2]
Flash Point	144.3 °C	[2]
Purity	≥ 98% (by GC)	[2]
Solubility	Predicted to have good solubility in polar organic solvents like DMSO, DMF, methanol, and ethanol. Low solubility expected in nonpolar solvents such as hexane.	[3]
Storage Conditions	Store at 2 - 8 °C	[2]

## Spectral Data

Spectroscopic data is critical for the structural elucidation and purity assessment of **2-Methylquinoline N-oxide**. Below are the expected characteristic spectral features.

Spectroscopy Type	Characteristic Features	Reference(s)
<sup>1</sup> H NMR	(Predicted, in CDCl <sub>3</sub> ) Aromatic protons (m, ~7.0-8.8 ppm), Methyl protons (s, ~2.5 ppm). The chemical shifts of aromatic protons are expected to be downfield compared to the parent 2-methylquinoline due to the deshielding effect of the N-oxide group.	[2][4]
<sup>13</sup> C NMR	(Predicted, in CDCl <sub>3</sub> ) Aromatic carbons (~119-142 ppm), Methyl carbon (~17-18 ppm). The carbons of the pyridine ring, especially those alpha and gamma to the nitrogen, will show significant shifts upon N-oxidation.	[2][4]
FT-IR	(Predicted, KBr Pellet, cm <sup>-1</sup> ) Aromatic C-H stretch (~3000-3100), Methyl C-H stretch (~2850-2960), C=C and C=N ring stretching (~1400-1600), N-O stretching vibration (~1200-1300), C-H out-of-plane bending (~750-850).	[1][5]
Mass Spec (MS)	M <sup>+</sup> : 159.19. A characteristic fragmentation is the loss of an oxygen atom, resulting in a significant [M-16] <sup>+</sup> peak at m/z 143, corresponding to the parent 2-methylquinoline. This "deoxygenation" is a diagnostic marker for N-oxides.	[6][7]

## Experimental Protocols

### Synthesis of 2-Methylquinoline N-oxide via m-CPBA Oxidation

This protocol describes a general method for the N-oxidation of 2-methylquinoline using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for this transformation.

#### Materials:

- 2-Methylquinoline (1.0 eq)
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 - 1.5 eq)
- Dichloromethane (DCM) or Chloroform ( $\text{CHCl}_3$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Eluent for chromatography (e.g., Ethyl Acetate/Methanol mixture)

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylquinoline (1.0 eq) in dichloromethane.
- **Addition of Oxidant:** Cool the solution in an ice bath ( $0\text{ }^\circ\text{C}$ ). Add m-CPBA (1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. [2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

- **Workup - Quenching:** Upon completion, cool the mixture again in an ice bath and slowly add saturated aqueous  $\text{NaHCO}_3$  solution to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct. Stir until gas evolution ceases.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous  $\text{NaHCO}_3$  solution (2x), water (1x), and brine (1x).
- **Drying and Concentration:** Dry the separated organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude residue by silica gel column chromatography, typically using an eluent system such as ethyl acetate/methanol, to afford pure **2-Methylquinoline N-oxide**.<sup>[2]</sup>

## Characterization of 2-Methylquinoline N-oxide

This protocol outlines the standard analytical workflow to confirm the identity and purity of the synthesized product.

### Instrumentation:

- Nuclear Magnetic Resonance (NMR) Spectrometer
- Fourier-Transform Infrared (FT-IR) Spectrometer
- Mass Spectrometer (e.g., GC-MS or LC-MS)
- Melting Point Apparatus

### Procedure:

- **Melting Point Determination:** Measure the melting point of the purified solid. A sharp melting point close to the literature value (67 °C) is indicative of high purity.
- **NMR Spectroscopy:**

- Prepare a sample by dissolving a small amount of the product in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.
- $^1\text{H}$  NMR Analysis: Confirm the presence of the methyl group singlet and the aromatic proton signals. Integrate the signals to confirm the proton ratio.
- $^{13}\text{C}$  NMR Analysis: Confirm the presence of the correct number of carbon signals, including one methyl carbon and nine aromatic/heteroaromatic carbons.
- FT-IR Spectroscopy:
  - Acquire an IR spectrum of the solid product (e.g., using a KBr pellet or ATR).
  - Identify the characteristic absorption bands, paying special attention to the N-O stretch, which is a key indicator of successful N-oxidation.
- Mass Spectrometry:
  - Obtain a mass spectrum of the sample.
  - Identify the molecular ion peak ( $\text{M}^+$ ) at  $m/z \approx 159$ .
  - Crucially, look for the prominent  $[\text{M}-16]^+$  fragment at  $m/z \approx 143$ , which confirms the N-oxide structure.<sup>[7]</sup>

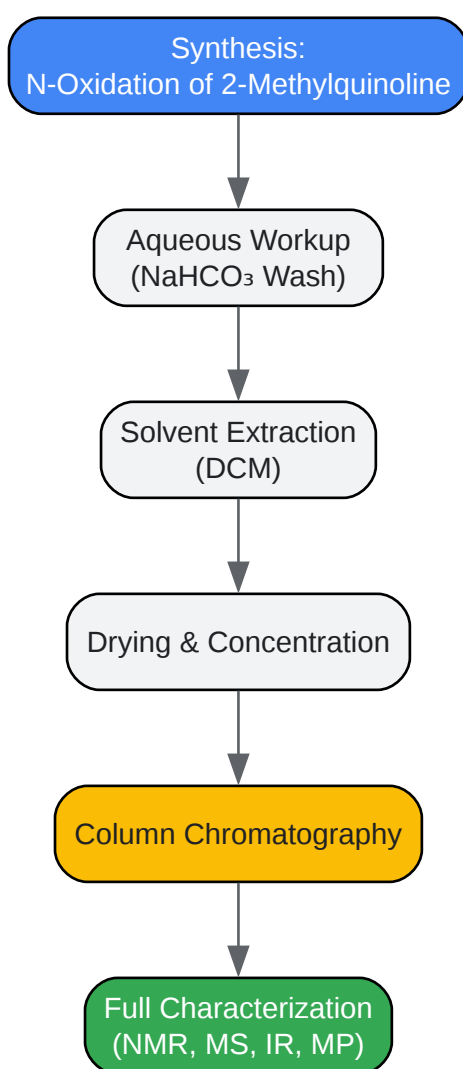
## Mandatory Visualizations

The following diagrams illustrate the key chemical and experimental workflows discussed in this guide.



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Caption: Synthesis pathway for **2-Methylquinoline N-oxide**.



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Caption: Experimental workflow for synthesis and characterization.

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